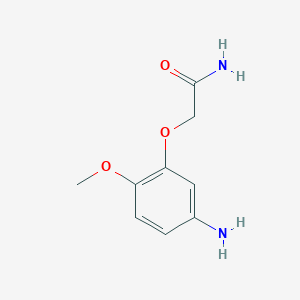

2-(5-Amino-2-methoxyphenoxy)acetamide

Description

Contextualization within Contemporary Chemical and Biological Research

In the landscape of modern medicinal chemistry and drug discovery, the phenoxyacetamide scaffold is a recurring motif in the design of biologically active molecules. nih.gov These structures are recognized for their versatile biological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.gov The presence of an acetamide (B32628) group, a simple yet functionally significant moiety, is a cornerstone in the development of numerous therapeutic agents. galaxypub.coarchivepp.com The acetamide linkage is prevalent in a wide array of approved drugs and natural products, highlighting its importance in molecular recognition and interaction with biological targets. archivepp.com

The specific substitution pattern of 2-(5-Amino-2-methoxyphenoxy)acetamide, featuring an amino group and a methoxy (B1213986) group on the phenyl ring, further enhances its research interest. Amino and methoxy groups are known to significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the methoxy group can impact metabolic stability and receptor binding affinity. The strategic placement of these functional groups on the phenoxyacetamide scaffold suggests that this compound could be a valuable building block or lead compound in the development of novel therapeutic agents.

While detailed research on this compound is not extensively documented in publicly available literature, its constituent parts are well-established in the annals of chemical and biological research. The compound is commercially available from several chemical suppliers, indicating its potential utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 954562-31-3 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

This table is based on data from chemical supplier databases.

Historical Trajectories of Related Chemical Scaffolds in Research

The historical significance of chemical scaffolds related to this compound is rooted in diverse fields, from agriculture to medicine.

The phenoxyacetic acid scaffold, a core component of the target molecule, has a long and impactful history, most notably in the development of herbicides. nih.govnih.gov The discovery of phenoxyacetic acids like 2,4-D in the 1940s revolutionized agriculture by providing selective control of broadleaf weeds in cereal crops. nih.gov This historical context underscores the profound biological effects that can be elicited by this chemical class.

In the realm of medicine, acetamide derivatives have a rich history. The simple acetamide structure is a fundamental building block in many pharmaceuticals. archivepp.com The development of acetamide-containing drugs has spanned decades and continues to be an active area of research, with derivatives showing a wide range of therapeutic applications, including analgesic, anti-inflammatory, and anticonvulsant activities. nih.govarchivepp.com The versatility of the acetamide group in forming stable amide bonds and participating in hydrogen bonding interactions has made it a favored component in drug design. galaxypub.co

Furthermore, the amino-methoxyphenol moiety has been explored in various medicinal chemistry programs. Substituted aminophenols are recognized as important intermediates in the synthesis of dyes, photographic materials, and pharmaceuticals. The combination of amino and methoxy groups on a phenyl ring can modulate the electronic and steric properties of a molecule, influencing its interaction with biological targets.

The convergence of these historically significant scaffolds in the structure of this compound suggests a foundation for potential biological activity, drawing from a legacy of impactful chemical research.

Identification of Key Unanswered Questions and Research Gaps Pertaining to this compound

The most significant research gap concerning this compound is the near-complete absence of dedicated scientific studies on its synthesis, characterization, and biological activity in the public domain. While the compound is commercially available, the lack of published research presents a clear opportunity for investigation.

Key unanswered questions include:

Detailed Synthesis and Characterization: Although a plausible synthetic route can be inferred from general organic chemistry principles, a detailed, optimized synthesis with comprehensive spectral and analytical characterization (NMR, IR, Mass Spectrometry, elemental analysis) of this compound has not been reported.

Biological Activity Profile: The potential biological activities of this compound remain largely unexplored. Systematic screening against a panel of biological targets, such as enzymes, receptors, and microbial strains, is needed to uncover any therapeutic potential. Given the activities of related phenoxyacetamides, initial investigations could focus on anticancer, antimicrobial, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: The role of the specific substitution pattern (5-amino and 2-methoxy) on the phenoxyacetamide scaffold is unknown. SAR studies involving the synthesis and evaluation of analogs with variations in the position and nature of these substituents would be crucial to understand the structural requirements for any observed biological activity.

Potential as a Synthetic Intermediate: The utility of this compound as a building block for the synthesis of more complex molecules has not been demonstrated. The presence of a primary amino group and an acetamide functionality provides reactive handles for further chemical transformations, suggesting its potential as a versatile intermediate in organic synthesis.

Computational and In Silico Studies: Molecular modeling and docking studies could provide insights into the potential biological targets of this compound and guide experimental investigations. Such studies are currently absent from the literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-2-6(10)4-8(7)14-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBYIBMEYLPRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 5 Amino 2 Methoxyphenoxy Acetamide and Its Analogues

Advanced Synthetic Routes to 2-(5-Amino-2-methoxyphenoxy)acetamide

The construction of the this compound molecule, characterized by its substituted phenoxy ring and primary amide functional group, can be achieved through several synthetic pathways. These routes are designed to build the core structure efficiently while allowing for modifications.

The synthesis of this compound and its analogues typically involves a linear sequence of reactions. A common strategy begins with a substituted phenol (B47542), which is elaborated over several steps to introduce the necessary functional groups. For instance, a plausible route could start with the etherification of a protected aminophenol, followed by the formation of the amide and subsequent deprotection.

A representative multi-step synthesis for a related dimethoxyphenyl acetamide (B32628) derivative, which illustrates the chemical logic, involves the following key transformations google.com:

Acylation: An aminoethanone precursor is acylated using a haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base like sodium acetate (B1210297) to form an N-(haloacetyl) intermediate. google.com

Nucleophilic Substitution: The resulting chloroacetamide can then undergo nucleophilic substitution. For example, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which serves as a precursor to the amine. google.com This step is often performed in a polar aprotic solvent like acetone (B3395972) to facilitate the reaction, as the presence of water can lead to side reactions and lower yields. google.com

Reduction: The synthesis culminates in reduction steps. A carbonyl group can be selectively reduced using a mild reducing agent like sodium borohydride. google.com The azido group is subsequently reduced to a primary amine using reagents such as stannous chloride or through catalytic hydrogenation. google.com

This step-wise approach allows for the controlled construction of the target molecule from simple starting materials.

Table 1: Key Reactions in Multi-Step Acetamide Synthesis

| Reaction Type | Reagents & Conditions | Purpose | Source(s) |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, Sodium Acetate, Acetone/Water | Forms the α-chloroacetamide intermediate from an amine. | google.com |

| Amide Formation | Carboxylic Acid, CDI, DMAP, DCM | Couples a carboxylic acid with an amine to form the acetamide bond. | nih.gov |

| Nucleophilic Azidation | Sodium Azide, Potassium Iodide, Acetone | Converts an α-chloroacetamide into an α-azidoacetamide. | google.com |

| Carbonyl Reduction | Sodium Borohydride, Methanol (B129727) | Selectively reduces a ketone to a secondary alcohol. | google.com |

| Azide Reduction | Stannous Chloride, HCl, Methanol | Reduces an azide group to a primary amine. | google.com |

Modern synthetic chemistry often employs strategies that enhance efficiency and facilitate the creation of chemical libraries for drug discovery.

Divergent Synthesis: A powerful application of this strategy is Diversity-Oriented Synthesis (DOS), which enables the creation of a wide array of structurally diverse molecules from a single starting material. mdpi.com For example, amino dimethoxyacetophenones, which are readily synthesized, can serve as common building blocks. mdpi.com From this central core, various synthetic pathways can diverge to produce analogues of different natural product classes, such as flavones, chalcones, aurones, and quinolones. mdpi.com This approach is highly valuable for exploring the chemical space around the this compound scaffold by modifying the core structure in numerous ways from a late-stage intermediate.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from smaller, separately synthesized fragments. For this compound, a hypothetical convergent synthesis would involve preparing the 5-amino-2-methoxyphenol (B156534) portion and the acetamide side chain (or a precursor like 2-chloroacetamide) independently. The final step would be the coupling of these two fragments, for instance, through a Williamson ether synthesis. This method is generally more efficient for complex targets as it maximizes the yield and simplifies purification by delaying the combination of valuable intermediates until the final stages.

The integration of green chemistry principles into the synthesis of acetamide derivatives aims to reduce environmental impact, improve safety, and increase efficiency. sphinxsai.commdpi.com Key strategies include the use of alternative energy sources, greener solvents, and catalysts, and maximizing atom economy.

Alternative Solvents and Solvent-Free Reactions: A primary goal is to minimize the use of volatile and toxic organic solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com In some cases, reactions can be performed under solvent-free conditions, for example, using mechanochemical grinding or neat reaction mixtures, which significantly reduces waste. mdpi.comrsc.org

Atom Economy and Waste Reduction: Green synthesis methods focus on maximizing the incorporation of all materials used in the process into the final product (high atom economy). sphinxsai.com For instance, replacing hazardous reagents like acetic anhydride (B1165640) with less wasteful alternatives in acetylation reactions can improve the green credentials of a synthesis. sphinxsai.com The efficiency of a process can be quantified using metrics like the Complete E-factor (cEF), which measures the total waste generated per unit of product. rsc.org

Table 2: Green Chemistry Approaches in Acetamide Synthesis

| Green Principle | Application Example | Benefit | Source(s) |

|---|---|---|---|

| Alternative Energy Source | Microwave irradiation for synthesis of heterocyclic compounds. | Reduced reaction time, high yields, less solvent use. | mdpi.comarchivepp.com |

| Safer Solvents | Using water as a co-solvent in the final steps of production. | Non-toxic, cost-effective, readily available, high yield. | mdpi.com |

| Solvent-Free Conditions | Copper-catalyzed reaction under solvent-free conditions. | Reduced waste and minimal environmental impact. | mdpi.com |

| Atom Economy | Avoiding hazardous reagents like acetic anhydride in acylation. | Minimizes by-product formation and chemical waste. | sphinxsai.com |

Derivatization and Functionalization Strategies for this compound

The this compound scaffold is a versatile template for chemical modification. The primary aromatic amine provides a reactive handle for introducing a wide variety of functional groups and structural motifs, enabling the synthesis of diverse analogues for biological screening.

The derivatization of the core structure can be systematically explored to establish structure-activity relationships. Modifications can be made to the aromatic ring, the amine, and the acetamide moiety.

A common derivatization reaction involves the primary amine. For example, the amine can be readily acylated or can participate in nucleophilic substitution reactions. One study details the synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, which were prepared via the nucleophilic substitution of 2-chloro-N-(benzothiazole-2-yl)acetamides with various tetrazole-5-thiols. researchgate.net This demonstrates how the acetamide portion can be linked to different heterocyclic systems. researchgate.net Other research has focused on synthesizing series of phenoxy acetamide analogues containing halogens or nitro groups to enhance specific biological activities. nih.gov

Table 3: Examples of Synthetic Modifications on Acetamide Analogues

| Modification Strategy | Reaction Type | Reagents Used | Resulting Analogue Type | Source(s) |

|---|---|---|---|---|

| N-Acylation of Amine | Amide bond formation | Acetic anhydride | N-acetylated derivative | nih.gov |

| Introduction of Hydroxyl | Demethylation | Sodium iodide, Chlorotrimethylsilane | Hydroxyphenyl acetamide | nih.gov |

| Introduction of Amine | Nitro group reduction | Zinc powder, HCl | Aminophenyl acetamide | nih.gov |

| Coupling with Heterocycles | Nucleophilic substitution | 2-Chloro-acetamides, Tetrazol-5-thiols | Tetrazolylthio-acetamide derivatives | researchgate.net |

A key strategy in medicinal chemistry is to append known pharmacophores or complex heterocyclic systems to a central scaffold to generate new chemical entities with improved or novel biological activities. The amino group of this compound is an ideal attachment point for such modifications.

For instance, complex heterocyclic systems like thieno[2-3-b]pyridines have been synthesized and linked to other molecular fragments. mdpi.com The synthesis of these systems can involve multi-step sequences, including the reaction of a carbonitrile with a chloroacetamide derivative in the presence of a base like sodium carbonate. mdpi.com Similarly, aurones, a class of flavonoids, have been synthesized with amino or acetamido substitutions on their A-ring to investigate their antimicrobial properties. nih.gov These examples highlight a modular approach where the core amine-containing scaffold is coupled with diverse and biologically relevant heterocyclic moieties to create potent and specific therapeutic candidates. nih.govmdpi.com

Table 4: Examples of Pharmacophore and Heterocycle Introduction

| Introduced Moiety | Synthetic Method | Potential Application | Source(s) |

|---|---|---|---|

| Thieno[2-3-b]pyridine | Reaction of carbonitrile with chloroacetamide | Anticancer | mdpi.com |

| Benzothiazole & Tetrazole | Nucleophilic substitution | Analgesic | researchgate.net |

| Aurone | Multi-step synthesis involving condensation | Antimicrobial | nih.gov |

| Coumarin-Chalcone | Hybrid synthesis | Anticancer | nih.gov |

Solid-Phase Synthesis Applications for this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries by assembling molecules on an insoluble polymer support. While specific literature on the solid-phase synthesis of this compound is not extensively detailed, the principles of SPS can be readily applied to its derivatives. The general synthetic route involves the formation of an ether linkage and an amide bond. In an SPS context, one of the core building blocks would be anchored to a resin.

A plausible SPS strategy could involve:

Immobilization: Anchoring either a protected 5-amino-2-methoxyphenol or a suitable phenoxyacetic acid precursor to a solid support resin.

Reaction Sequence: The resin-bound substrate would then undergo sequential reactions. For instance, if the phenol is anchored, it could react with a haloacetamide derivative. Conversely, an anchored phenoxyacetic acid could be activated and reacted with an amine in solution.

Cleavage: Once the synthesis is complete, the final derivative is cleaved from the resin and purified.

This methodology is highly amenable to automation and combinatorial chemistry, allowing for the creation of a diverse set of analogues by varying the building blocks in each step. For example, by using a variety of substituted phenols or amines, a library of phenoxyacetamide derivatives can be generated for screening purposes.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods are gaining significant traction in chemical synthesis due to their high selectivity, mild operating conditions, and green chemistry credentials. nih.govnih.gov These approaches utilize the catalytic power of enzymes to perform specific chemical transformations that might be challenging to achieve with conventional chemistry, such as regioselective and stereoselective reactions. rjeid.commdpi.com The synthesis of this compound and its analogues can benefit from the integration of enzymatic steps, particularly for the formation of the amide bond and for the resolution of chiral derivatives. rjeid.com

Enzymes, particularly from the hydrolase class (e.g., lipases, proteases, amidases), are well-suited for key transformations in the synthesis of phenoxyacetamide structures.

Amide Bond Formation: The final step in synthesizing the target molecule is typically the formation of an acetamide linkage. While often performed chemically, this step can be mediated by enzymes. Lipases, for instance, can catalyze the amidation of a phenoxyacetic ester with an appropriate amine under non-aqueous conditions. Alternatively, nitrile hydratases can convert a phenoxyacetonitrile (B46853) precursor into the corresponding phenoxyacetamide. rjeid.com

Hydrolytic Reactions: In a reverse approach, hydrolases can be used for the selective hydrolysis of ester or amide groups in precursor molecules, which can be a key step in a multi-step synthesis. nih.gov

Although this compound itself is achiral, many of its pharmacologically active analogues possess chiral centers. researchgate.net The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. nih.govresearchgate.net Biocatalysis is a premier tool for achieving high enantiopurity through processes like kinetic resolution. nih.govresearchgate.net

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the transformed product to be separated. Lipases and proteases are frequently used for the resolution of racemic alcohols, amines, or carboxylic acids. For example, a racemic alcohol precursor could be resolved through enantioselective acylation catalyzed by a lipase, yielding an enantioenriched alcohol and an ester of the opposite configuration. Similarly, oxidoreductases can be used for the asymmetric reduction of a ketone precursor to a chiral alcohol. mdpi.com

The table below summarizes examples of biocatalytic resolutions relevant to the synthesis of chiral building blocks for phenoxyacetamide derivatives.

| Enzyme Class | Enzyme Example | Substrate Type | Transformation | Outcome | Reference |

| Hydrolase | Pseudomonas fluorescens Lipase | Racemic Nitrile (e.g., 3-hydroxy-3-phenylpropanonitrile) | Kinetic Resolution via Transesterification | Enantiomerically enriched (S)-nitrile | nih.gov |

| Hydrolase | Lipase AK, Novozym® 435 | Racemic Alcohol | Kinetic Resolution via Acetylation | Separation of enantiomers | mdpi.com |

| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Asymmetric Reduction | Enantioenriched (S)- or (R)-alcohol | mdpi.com |

| Oxidoreductase | Baeyer-Villiger Monooxygenases (BVMOs) | Racemic Sulfides | Asymmetric Oxidation | Enantiopure sulfoxides (e.g., Omeprazole) | nih.gov |

| Lyase | ω-Transaminase | Ketone | Asymmetric Amination | Enantiomerically pure amine | mdpi.com |

Metabolic engineering involves the rational redesign of cellular metabolism in microorganisms like E. coli or S. cerevisiae to produce non-native chemicals. nih.govmdpi.com While a de novo biosynthetic pathway for a synthetic molecule like this compound has not been reported, the principles of metabolic engineering and synthetic biology provide a theoretical framework for its potential production from simple feedstocks like glucose. nih.govyoutube.com

A hypothetical retrobiosynthetic analysis would break the target molecule down into simpler, biologically accessible precursors:

This compound can be disconnected at the amide bond to yield 2-(5-amino-2-methoxyphenoxy)acetic acid and ammonia .

The phenoxyacetic acid derivative can be disconnected at the ether bond to yield hydroquinone (or a related phenol) and glycolic acid .

Further functional group modifications (amination, methylation) would be traced back to precursors from central metabolism, such as those from the shikimate pathway for the aromatic ring. youtube.com

Constructing such a pathway would be a significant undertaking, requiring the discovery or engineering of enzymes for each step, including:

Ether-forming enzymes: While rare, some P450 monooxygenases or other enzymes could potentially be engineered for this bond formation.

O-Methyltransferases (OMTs): To add the methoxy (B1213986) group. youtube.com

Aminotransferases: To install the amino group onto the aromatic ring.

Enzymes for amide bond formation: Such as those from non-ribosomal peptide synthetase (NRPS) pathways.

These genes would need to be assembled into a synthetic pathway, with expression levels carefully balanced to optimize flux towards the final product and avoid the accumulation of toxic intermediates. nih.govnih.gov

Exploration of Biological Activities and Molecular Mechanisms of Action of 2 5 Amino 2 Methoxyphenoxy Acetamide and Its Analogues

In Vitro Biological Activity Profiling

The initial assessment of a compound's therapeutic potential often begins with a broad evaluation of its biological effects in a laboratory setting. For 2-(5-Amino-2-methoxyphenoxy)acetamide and its related structures, in vitro studies have been instrumental in delineating their biological response profile.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are a cornerstone of drug discovery, providing a functional context to evaluate a compound's effect on cellular processes such as proliferation, viability, and microbial growth. Analogues of this compound have been the subject of numerous investigations to determine their anticancer and antimicrobial properties.

Anticancer Activity:

Derivatives of phenoxy acetamide (B32628) have shown notable potential as anticancer agents. nih.gov For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The results indicated that compounds bearing halogen substitutions on the aromatic ring displayed enhanced anticancer effects. nih.gov

Similarly, novel substituted phenoxy derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- nih.govsigmaaldrich.comnih.gov Thiadiazol-2-yl}-Acetamides have been synthesized and tested for their in-vitro anticancer properties against PANC-1, HepG2, and MCF7 human cancer cell lines. researchgate.net One particular compound, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govsigmaaldrich.comnih.govoxadiazol-2-ylsulfanyl}-acetamide, demonstrated significant cytotoxicity against PANC-1 and HepG2 cells, with IC50 values of 4.6µM and 2.2µM, respectively. researchgate.net

Another study focused on 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, which exhibited good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB-231) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal NIH-3T3 cells. mdpi.com Furthermore, novel makaluvamine analogues, which share structural motifs with acetamide derivatives, have demonstrated dose-dependent inhibition of cell proliferation in both p53 wild-type (MCF-7) and p53 mutant (MDA-MB-468) breast cancer cell lines. nih.gov

Interactive Data Table: Anticancer Activity of Acetamide Analogues

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7, SK-N-SH | Halogenated derivatives showed anticancer activity. | nih.gov |

| Substituted Phenoxy Acetamides of Thiadiazole | PANC-1, HepG2, MCF7 | A specific compound was highly cytotoxic to PANC-1 and HepG2 cells. | researchgate.net |

| Pyrrole-based Acetamide | MCF-7, T47-D, MDA-MB-231 | Good cytotoxicity against breast cancer cells, low toxicity to normal cells. | mdpi.com |

| Makaluvamine Analogues | MCF-7, MDA-MB-468 | Dose-dependent inhibition of proliferation in breast cancer cell lines. | nih.gov |

Antimicrobial Activity:

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Phenoxy acetamide derivatives have also been explored for their potential in this area. A series of acetamide derivatives were synthesized and screened for their antimicrobial and antifungal activities, with some compounds displaying good activity against gram-positive bacteria. nih.gov

In a different study, novel hybrid compounds combining 2-mercaptobenzothiazole (B37678) with various aryl amines through an acetamide linkage were synthesized. nih.gov Several of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug levofloxacin. nih.gov Another research effort focused on synthesizing N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core, which showed promising antimicrobial activity specifically against Gram-positive bacteria, including MRSA strains, with MIC values ranging from 4 to 128 µg/mL. plos.org

Enzyme Inhibition and Activation Studies

The biological effects of many compounds are mediated through their interaction with specific enzymes. Analogues of this compound have been investigated for their ability to inhibit or activate key enzymes involved in various physiological and pathological processes.

Cyclooxygenase-II (COX-2) Inhibition:

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov The structural differences between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, have been exploited to design selective inhibitors. nih.gov While direct studies on this compound are not extensively documented in this context, the broader class of acetamide derivatives has been a subject of interest. The general principle involves designing molecules that can fit into the specific side pocket of the COX-2 enzyme. nih.gov

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and are also used in food preservation. nih.gov A variety of heterocyclic compounds, including those with acetamide moieties, have been investigated as tyrosinase inhibitors. mdpi.com For example, 2-hydroxytyrosol was found to inhibit mushroom tyrosinase with an IC50 value of 13.0 µmol/L and also inhibited tyrosinase activity in B16 melanoma cell extracts. nih.gov The inhibitory mechanism of some compounds involves forming a Schiff base with a primary amino group in the enzyme or chelating the copper ions in the active site. mdpi.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation:

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity, making it a target for anti-diabetic drugs. nih.govmdpi.com The activation of PPARγ by ligands can modulate the transcription of target genes. mdpi.com While specific data on this compound is limited, studies on related structures highlight the potential for small molecules to act as PPARγ modulators. For instance, the parrodiene derivative 2,4,6-octatrienoic acid has been shown to activate PPARγ and exert protective effects against UV-induced skin damage. mdpi.com

Interactive Data Table: Enzyme Inhibition/Activation by Acetamide Analogues

| Enzyme Target | Compound Class/Example | Key Findings | Reference |

|---|---|---|---|

| COX-2 | General Acetamide Derivatives | Design focuses on exploiting the larger side pocket of COX-2 for selectivity. | nih.gov |

| Tyrosinase | 2-Hydroxytyrosol | Inhibited mushroom tyrosinase (IC50 = 13.0 µmol/L) and B16 cell tyrosinase. | nih.gov |

| PPARγ | 2,4,6-Octatrienoic Acid | Activates PPARγ, offering protection against UV-induced skin damage. | mdpi.com |

Receptor Binding Affinity Investigations

The interaction of a compound with specific receptors is a fundamental aspect of its mechanism of action. Investigating the binding affinity of this compound analogues to various receptors helps to understand their pharmacological profile. For example, the binding of ligands to PPARγ is a key area of research, where the interaction with the ligand-binding domain leads to conformational changes and subsequent recruitment of coactivator or corepressor proteins. nih.gov The affinity and mode of binding determine whether a compound acts as an agonist, antagonist, or partial modulator of the receptor's activity.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a powerful approach to rapidly assess the biological activity of large compound libraries. nih.gov This methodology allows for the identification of "hit" compounds with desired activities, which can then be optimized through medicinal chemistry efforts. A typical HTS campaign involves testing compounds in a specific assay, such as an enzyme inhibition or cell-based assay, in a miniaturized and automated format. For instance, an HTS of a large chemical library led to the identification of a novel, uncharged scaffold as a KDM5A inhibitor, which was subsequently optimized using a structure-based design approach. nih.gov While specific HTS campaigns focusing solely on this compound are not publicly detailed, it is a compound that could be included in such screening efforts to explore its potential against a wide range of biological targets.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular target and validating its role in the observed biological response.

Target Identification and Validation Strategies

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For acetamide derivatives, various strategies can be employed.

For compounds with anticancer activity, a common approach is to investigate their effect on key signaling pathways involved in cancer cell proliferation and survival. For example, some acetamide analogues might exert their effects by targeting tubulin, a protein essential for cell division. mdpi.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

In the context of antimicrobial activity, target identification could involve assessing the compound's ability to inhibit essential bacterial enzymes. For instance, analogues of the antimicrobial drug nitazoxanide (B1678950) have been synthesized and assayed for their ability to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in the metabolism of certain anaerobic bacteria and parasites. nih.gov

Furthermore, for enzyme inhibitors, kinetic studies can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), providing insights into how the compound interacts with the enzyme's active site or allosteric sites. Molecular docking and molecular dynamics simulations can also be used to predict and visualize the binding of the compound to its target protein, suggesting key interactions that can be further validated through site-directed mutagenesis experiments. mdpi.com

Protein-Ligand Interaction Studies (e.g., SPR, ITC, docking)

The elucidation of a compound's mechanism of action at a molecular level relies heavily on understanding its direct physical interactions with biological targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and molecular docking are instrumental in characterizing these protein-ligand interactions. While specific SPR or ITC data for this compound are not extensively available in public literature, the application of these methods to analogous structures provides a framework for how its binding properties could be assessed.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For instance, docking studies performed on benzophenone (B1666685) derivatives, which share structural similarities with phenoxyacetamides, have been used to investigate their interaction patterns with the multidrug transporter P-glycoprotein. nih.gov Similarly, docking has been applied to 5-acetamido-2-hydroxy benzoic acid derivatives to analyze their binding affinity with COX-2 receptors. mdpi.com Such studies for this compound could identify key amino acid residues involved in binding, mediated by its amino, methoxy (B1213986), and acetamide groups, and help rationalize its biological activity.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that measures binding kinetics (association and dissociation rates) and affinity. It is a cornerstone in drug discovery for validating target engagement.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

These techniques are critical for confirming computational predictions and providing a detailed quantitative understanding of the molecular recognition process between a ligand like this compound and its putative protein targets.

Intracellular Signaling Pathway Perturbation Analysis

The biological effects of a small molecule are a consequence of its ability to modulate intracellular signaling pathways. Analysis of these perturbations reveals the compound's functional impact on cellular processes. For analogues of this compound, research has pointed towards interactions with key enzyme systems, suggesting specific pathway involvement.

Studies on 2-phenoxyacetamide (B1293517) analogues have identified them as a novel class of potent and selective monoamine oxidase (MAO) inhibitors. crpsonline.comresearchgate.net MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A or MAO-B by these compounds would directly perturb neurotransmitter signaling pathways, a mechanism central to the action of many antidepressant and neuroprotective drugs.

Furthermore, related acetamide structures have been investigated as inhibitors of other enzyme classes, such as matrix metalloproteinases (MMPs) nih.gov and kinases. mdpi.com Inhibition of these targets would impact distinct signaling cascades:

MMP Inhibition: Affects pathways involved in extracellular matrix remodeling, cell proliferation, and invasion.

Kinase Inhibition: Can disrupt a wide array of signaling pathways crucial for cell growth, differentiation, and survival, such as the MAP kinase and PI3K/Akt pathways.

Therefore, based on the activities of its analogues, it is plausible that this compound could perturb critical signaling pathways related to neurotransmission or cell signaling, which would be a primary focus for its mechanistic evaluation.

Gene Expression and Proteomic Profiling in Response to this compound

To gain a global perspective on the cellular response to a compound, high-throughput techniques like gene expression profiling (transcriptomics) and proteomics are employed. These methods can reveal widespread changes in cellular function and identify novel pathways affected by the compound.

Gene Expression Profiling: This is often conducted using microarray analysis or RNA-sequencing. For example, in studies of other bioactive compounds, transcriptomics has been used to assess global gene expression changes in tissues following exposure. nih.gov Such an analysis for this compound would involve treating relevant cells or tissues with the compound and comparing the resulting gene expression profile to a control. Pathway analysis of the differentially expressed genes could indicate which biological processes, such as inflammation, cell proliferation, or apoptosis, are significantly perturbed. nih.gov This approach can provide unbiased insights into the compound's mode of action and potential off-target effects.

Proteomic Profiling: Proteomics complements transcriptomics by analyzing changes at the protein level. Techniques like iTRAQ-based global proteomic profiling can quantify thousands of proteins, revealing shifts in the cellular proteome in response to a stimulus. nih.gov This can uncover post-transcriptional regulation and identify changes in protein abundance related to metabolism, signaling, and cellular stress. nih.gov Proximity-labeling proteomics could further identify protein-protein interaction networks involving the compound's direct target. nih.gov

Together, these profiling techniques offer a systems-level view of the cellular perturbations induced by this compound, providing a comprehensive dataset to generate new hypotheses about its mechanism of action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand how specific molecular features contribute to its biological activity (SAR) and physicochemical properties (SPR), such as solubility and membrane permeability.

Systematic Modification of this compound Scaffolds for SAR Analysis

The this compound scaffold contains several key regions that can be systematically modified to probe the SAR. These regions include the substituted phenoxy ring, the acetamide linker, and the methoxy-substituted aniline (B41778) core.

Research on analogous structures has provided valuable insights:

Phenoxy Ring Substitution: The eastern phenoxy ring is often tolerant to modification. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the removal or repositioning of a fluoro group was well-tolerated with only slight impacts on potency. mdpi.com Replacing an isopropyl group with an electron-withdrawing chlorine atom can alter binding affinity.

Amine/Aniline Core: The nature and position of substituents on the aniline ring are critical. For 2-phenoxybenzamides, shifting a piperazinyl substituent from the meta to the para position resulted in a significant increase in activity, demonstrating the importance of substituent placement. mdpi.com

Acetamide Linker: The acetamide linkage is often crucial for receptor binding. Modifications in this region can drastically alter biological activity.

The table below summarizes key SAR findings from related acetamide analogues.

| Modification Site | Structural Change | Impact on Activity | Reference |

| Phenoxy Ring | Replacement of isopropyl with chlorine | Alters electronic properties and binding affinity | |

| Phenoxy Ring | Shift of substituent from ortho to para position | Can significantly increase activity and selectivity | mdpi.com |

| Aniline Core | Replacement of piperazinyl with an amino group | Caused a decrease in antiplasmodial activity | mdpi.com |

| Acetamide Linker | Introduction of bulky, non-polar groups | Found to be beneficial for high antiplasmodial activity | mdpi.com |

These studies collectively suggest that both electronic properties and steric bulk are key determinants of activity in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and guiding rational drug design. sigmaaldrich.com

For the broader class of 2-phenoxyacetamide derivatives, QSAR studies have been successfully developed, particularly for their activity as MAO inhibitors. crpsonline.comresearchgate.net In one study, a QSAR model was generated for a series of 20 phenoxyacetamide derivatives. crpsonline.comresearchgate.net The best model demonstrated good correlative and predictive ability.

Key molecular descriptors identified in these models include:

Molecular Weight (MW): A positive correlation indicated that bulkier, higher molecular weight compounds tended to have better MAO inhibitory activity. crpsonline.comresearchgate.net

Highest Occupied Molecular Orbital (HOMO) Energy: A negative correlation suggested that the presence of electrophilic groups could enhance activity. crpsonline.comresearchgate.net

Beta Polarizability (BetaPol): A negative correlation implied that less polar groups were favorable for activity. crpsonline.comresearchgate.net

The integration of machine learning algorithms with QSAR modeling represents a significant advancement, offering robust frameworks with high predictive accuracy for optimizing inhibitors. preprints.org

| QSAR Parameter | Correlation with Activity | Interpretation | Reference |

| Molecular Weight (MW) | Positive | Higher molecular weight is favorable for activity. | crpsonline.comresearchgate.net |

| HOMO Energy | Negative | Electrophilic groups may increase activity. | crpsonline.comresearchgate.net |

| Beta Polarizability | Negative | Less polar groups may increase activity. | crpsonline.comresearchgate.net |

These QSAR models underscore the importance of molecular size, electronic properties, and polarity in the design of potent phenoxyacetamide-based inhibitors.

Ligand Efficiency and Lipophilicity Index in SAR Optimization

During lead optimization, it is crucial to improve potency without concurrently increasing undesirable physicochemical properties, such as lipophilicity, which can lead to poor solubility, off-target effects, and toxicity. sciforschenonline.org Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) are metrics used to guide this balancing act. sciforschenonline.orgcore.ac.uk

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the heavy (non-hydrogen) atom count. It helps identify smaller compounds that bind efficiently and are therefore better starting points for optimization. rgdscience.com

Lipophilic Ligand Efficiency (LLE or LipE): LLE relates potency to the compound's lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. LLE helps ensure that gains in potency are not achieved simply by increasing lipophilicity. core.ac.uk An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate, though this can be target-dependent. nih.govcore.ac.uk

The application of these metrics helps medicinal chemists prioritize compounds that use their size and lipophilicity most effectively to achieve target binding, thereby increasing the likelihood of developing a successful drug candidate. nih.govrgdscience.com

| Metric | Formula | Purpose | Ideal Value | Reference |

| Ligand Efficiency (LE) | ΔG / Heavy Atom Count | Measures binding energy per atom to assess the quality of binding. | > 0.3 kcal/mol/atom | sciforschenonline.orgrgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Balances potency against lipophilicity to avoid "greasy" molecules. | 5 - 7 (Target Dependent) | nih.govcore.ac.uk |

Monitoring both LE and LLE throughout the optimization of the this compound scaffold would be essential for developing analogues with drug-like properties.

Preclinical Pharmacological Studies (Excluding Human Clinical Trials)

Preclinical pharmacological investigations are crucial for characterizing the biological effects and therapeutic potential of new chemical compounds before they can be considered for human trials. This section details the non-human studies on this compound and its related analogues, covering in vivo proof-of-concept experiments, pharmacokinetic and pharmacodynamic assessments, and initial toxicological research.

In Vivo Proof-of-Concept Studies in Animal Models

In vivo animal model studies provide the first evidence of a compound's potential efficacy in a living system. For analogues of this compound, these studies have primarily focused on their hypoglycemic (blood glucose-lowering) activity.

A study involving the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives tested their hypoglycemic effects in a Wistar albino rat model where diabetes was induced by alloxan. primescholars.comresearchgate.net Several of the synthesized derivatives demonstrated significant hypoglycemic activity. primescholars.comresearchgate.net The animals were made diabetic by a single injection of alloxan, and those with blood glucose levels above 250 mg/dl were selected for the study. primescholars.comresearchgate.net The test compounds were administered orally for 15 days, and the change in blood glucose was measured. primescholars.com

Another area of investigation for related compounds has been the inhibition of dipeptidyl peptidase-IV (DPP-4). researchgate.netrsc.org DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are important for stimulating insulin secretion. nih.govoatext.com By inhibiting DPP-4, these compounds can prolong the action of incretins, leading to improved glucose control with a minimal risk of hypoglycemia. oatext.com In vivo studies with DPP-4 inhibitors have demonstrated their ability to effectively lower blood glucose levels in animal models of type 2 diabetes. researchgate.net

The oral glucose tolerance test (OGTT) is another key in vivo model used to evaluate the antihyperglycemic effect of these compounds. In this test, animals are given a glucose load, and their blood glucose levels are monitored over time after administration of the test compound. Studies on various potential hypoglycemic agents have utilized the OGTT in mice to demonstrate a dose-dependent hypoglycemic effect. mdpi.com

Table 1: Representative In Vivo Hypoglycemic Study Design

| Parameter | Description |

| Animal Model | Alloxan-induced diabetic Wistar albino rats primescholars.comresearchgate.net |

| Induction Agent | Alloxan (60 mg/kg), single tail vein injection primescholars.com |

| Inclusion Criteria | Blood glucose level > 250 mg/dl primescholars.comresearchgate.net |

| Treatment Duration | 15 days, daily oral administration primescholars.com |

| Endpoint | Change in blood glucose level primescholars.com |

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Research

For new chemical entities like the analogues of this compound, early ADME profiling often begins with in silico (computer-based) predictions and in vitro (laboratory) assays. scispace.comnih.gov These initial screens help to select compounds with desirable drug-like properties. srce.hr For example, in silico analyses can predict parameters like intestinal absorption and Caco-2 cell permeability, which are indicators of oral bioavailability. mdpi.com Studies on various novel compounds have shown that it is possible to predict favorable absorption and distribution parameters using these computational tools. mdpi.com

In vitro metabolism studies, often using liver microsomes or hepatocytes, are crucial for assessing a compound's stability. srce.hr These models contain the primary enzymes responsible for drug metabolism, such as the Cytochrome P450 (CYP) family. criver.comnih.gov For instance, the metabolism of novel quinoxaline (B1680401) compounds, which also act as DPP-4 inhibitors, was studied to ensure they did not inhibit key CYP isoenzymes, thereby avoiding potential drug-drug interactions. researchgate.netrsc.org Similarly, studies on other compounds have identified that they are primarily metabolized by specific enzymes like CYP3A4. nih.gov

Pharmacodynamic studies aim to link the drug's concentration in the body with its biological effect. For DPP-4 inhibitors, this involves measuring the extent and duration of enzyme inhibition in relation to the compound's plasma levels. researchgate.net The biodistribution of a radiolabeled version of a novel DPP-4 inhibitor was studied to confirm that it accumulated in target organs where DPP-4 is highly expressed, correlating its location with its hypoglycemic effect. researchgate.netrsc.org

Exploratory Toxicology Research

Exploratory toxicology studies are conducted early in the research phase to identify potential safety issues. These studies typically involve administering the compound to animals and observing for adverse effects, followed by histopathological (microscopic tissue) examination of major organs. nih.gov

In a study on novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, histopathological analysis of the liver and kidney was performed on diabetic rats treated with the compounds. primescholars.com The liver of the diabetic control group showed congestion and necrosis, while these effects were presumably mitigated in the treated groups, indicating a level of safety for the tested derivatives. primescholars.com

Acute toxicity studies are also a standard part of exploratory toxicology. For new quinoxaline compounds with hypoglycemic activity, an acute toxicity examination confirmed the safety profile of the tested agents. researchgate.netrsc.org This often involves administering a high dose of the compound and monitoring the animals for a set period, as seen in a two-week study in mice where survival, body weight, and blood chemistry were measured. nih.gov Histopathological examinations of the kidney and liver in such studies help to confirm the absence of tissue damage at the microscopic level. nih.gov

Computational and Theoretical Investigations of 2 5 Amino 2 Methoxyphenoxy Acetamide and Its Analogues

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are indispensable tools in modern chemistry for investigating molecular systems. rsdjournal.org These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular structures, electronic properties, and reaction mechanisms without the need for direct experimentation. nih.govrsc.org Such computational approaches are frequently used to gain mechanistic insights into known chemical reactions and increasingly to predict the outcomes of unknown reactions, thereby guiding experimental research. nih.gov

Electronic Structure Analysis of 2-(5-Amino-2-methoxyphenoxy)acetamide

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Quantum chemical calculations, often employing DFT with basis sets like 6-311G+(d,p), are utilized to explore these characteristics. nih.gov Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the generation of a Molecular Electrostatic Potential (MEP) map.

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. nih.gov For this compound, the amino and methoxy (B1213986) groups are expected to influence the electron density distribution significantly. While specific experimental data for this compound is not available, theoretical calculations for analogous substituted aromatic compounds provide a framework for expected values. nih.govnih.gov

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

Note: Data is illustrative and based on typical values for similar aromatic acetamide (B32628) derivatives.

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying stable conformers (rotamers) and determining the energy barriers for rotation around its flexible single bonds. Techniques such as systematic searches or computational simulations can map the potential energy surface. For acetamide derivatives, the planarity of the peptide bond is a key conformational feature, with the trans configuration being significantly more probable than the cis form. researchgate.net In the case of this compound, key dihedral angles would include the C-O-C-C linkage between the phenoxy and acetamide moieties and the rotation of the methoxy and amino groups relative to the phenyl ring.

Table 2: Hypothetical Key Dihedral Angles for a Low-Energy Conformer of this compound (Illustrative)

| Dihedral Angle | Atoms Involved | Angle (°) | Description |

|---|---|---|---|

| τ1 | Ar-O-CH₂-C=O | 175.5 | Orientation of the acetamide group relative to the phenoxy ring |

| τ2 | Ar-C-O-CH₃ | 5.2 | Orientation of the methoxy group |

Note: Data is illustrative, representing a plausible stable conformation.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry provides powerful methods for elucidating the detailed mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped. rsc.org For this compound, a reaction of interest could be the hydrolysis of the amide bond, a fundamental process in biological and chemical systems. patsnap.com Using quantum mechanics (QM) metadynamics simulations, researchers can model the step-by-step process, including the nucleophilic attack on the carbonyl carbon and the subsequent breaking of the C-N bond. These calculations yield critical data such as activation energies (Ea), which determine the reaction rate.

Table 3: Hypothetical Activation Energies for Acid-Catalyzed Hydrolysis of this compound (Illustrative)

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | 5.1 |

| 2 | Nucleophilic attack by water (Transition State 1) | 18.7 |

| 3 | Proton transfer | 8.3 |

Note: Data is illustrative and based on known mechanisms for acetamide hydrolysis.

Molecular Dynamics Simulations and Docking Studies

While quantum chemical calculations focus on the intrinsic properties of a molecule, molecular dynamics (MD) simulations and docking studies investigate its interactions with other biological macromolecules, such as proteins. frontiersin.orgnih.gov These techniques are cornerstones of structure-based drug design. nih.gov

Protein-Ligand Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com A hierarchical docking-based virtual screening can identify potential inhibitors with novel scaffolds from large compound libraries. nih.gov For this compound, this process would involve docking the molecule into the active sites of various potential protein targets. The output is typically a docking score, which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose. This pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on other phenoxyacetamide derivatives have successfully identified novel inhibitors for targets like the histone methyltransferase DOT1L. nih.gov

Table 4: Hypothetical Docking Results for this compound with a Kinase Active Site (Illustrative)

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.9 kcal/mol |

| Hydrogen Bond Interactions | Amide N-H with Asp145 backbone C=OAmide C=O with Lys33 side-chain N-H |

| Hydrophobic Interactions | Phenyl ring with Leu83, Val21 |

Note: Data is illustrative. The specific target and residues are hypothetical.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Following docking, MD simulations are performed to assess the dynamic stability of the predicted protein-ligand complex in a simulated physiological environment. nih.govescholarship.org A simulation of the complex, solvated in water, is run for a duration typically in the nanosecond to microsecond range. nih.gov The stability of the complex is analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Further analysis of the Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein and ligand. These simulations provide a more realistic and dynamic view of the binding interactions than static docking poses. nih.gov

Note: Data is illustrative, representing a stable protein-ligand complex.

Free Energy Perturbation and Binding Energy Calculations

There is no publicly available research detailing the use of free energy perturbation (FEP) or other binding energy calculation methods specifically for this compound. These computational techniques are instrumental in predicting the binding affinity of a ligand to a protein, which is a critical aspect of drug design. FEP calculations, for instance, provide a rigorous way to compute the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein. Similarly, methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are employed to estimate binding free energies. The absence of such studies for this compound means that its interactions with potential biological targets have not been quantified through these advanced computational approaches in published literature.

De Novo Design and Virtual Screening Methodologies

De novo design involves the computational creation of novel molecules with desired properties, while virtual screening is a method used to search libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening relies on the knowledge of other molecules that bind to a biological target. This approach uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. Common methods include searching for molecules that share pharmacophoric features with known active compounds. Despite the utility of this method, there are no specific studies in the accessible literature that describe a ligand-based virtual screening campaign centered around the this compound scaffold.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design and discover new drugs. This approach can involve molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a target. The goal is to identify compounds that fit well into the binding site and form favorable interactions. At present, there is no available research that applies SBDD strategies specifically to this compound to identify or optimize its binding to any particular target.

Pharmacophore Modeling and Lead Optimization through Computational Means

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model can be used to screen large compound libraries to find new molecules that match these features. This technique is also instrumental in lead optimization, where a promising compound is chemically modified to improve its properties, such as potency and selectivity. However, no published pharmacophore models have been developed based on or for the optimization of this compound.

Advanced Analytical Methodologies for Research and Characterization of 2 5 Amino 2 Methoxyphenoxy Acetamide

Spectroscopic Techniques in Research Applicationsnih.govuni.luresearchgate.netnih.govnih.govmdpi.commdpi.comnih.govthermofisher.com

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of 2-(5-Amino-2-methoxyphenoxy)acetamide. mdpi.comthermofisher.com Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable data regarding molecular structure, mass, functional groups, and concentration. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivativesnih.govuni.luresearchgate.netnih.govnih.govmdpi.commdpi.comnih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including derivatives of this compound. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the structural elucidation of phenoxy acetamide (B32628) derivatives, ¹H-NMR spectra show characteristic signals that confirm the presence of key structural motifs. nih.gov For instance, the protons of the aromatic ring typically appear as multiplets in the range of 6.0-8.0 ppm. The methoxy (B1213986) (-OCH₃) group protons would be expected as a sharp singlet around 3.8-4.0 ppm, while the methylene (B1212753) (-O-CH₂-CO) protons would also present as a singlet further upfield. The protons of the primary amine (-NH₂) and primary amide (-CONH₂) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, confirming the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the acetamide group is particularly characteristic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift values for analogous functional groups.

| Atom Type | Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.2 - 7.0 | Protons on the substituted benzene (B151609) ring. |

| ¹H | -OCH₃ | ~3.8 | Singlet for the methoxy group protons. |

| ¹H | -O-CH₂-CO- | ~4.5 | Singlet for the methylene protons adjacent to the ether oxygen. |

| ¹H | -NH₂ (Amine) | ~3.5 (broad) | Broad signal for primary amine protons. |

| ¹H | -CONH₂ (Amide) | ~7.0 - 7.5 (broad) | Two broad signals for primary amide protons. |

| ¹³C | C=O (Amide) | ~170 | Characteristic downfield shift for a carbonyl carbon. |

| ¹³C | Aromatic C | 110 - 160 | Signals for the six carbons of the benzene ring. |

| ¹³C | -O-CH₂-CO- | ~68 | Signal for the methylene carbon. |

| ¹³C | -OCH₃ | ~56 | Signal for the methoxy carbon. |

Mass Spectrometry (MS) for Metabolite Identification and Purity Assessmentnih.govuni.luresearchgate.netnih.govnih.govnih.govthermofisher.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is critical for determining the molecular weight of this compound, assessing its purity, and identifying its metabolites. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its derivatives, lending high confidence to its identification.

For purity assessment, MS can detect trace amounts of impurities, starting materials, or byproducts from the synthesis. The presence of unexpected ions in the mass spectrum would indicate a contaminated sample.

In metabolomics, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary tool for identifying metabolites. nih.govnih.gov After administration in a biological system, the parent compound may be modified by metabolic enzymes. MS can detect these modified structures by identifying their unique molecular weights. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite ions and analyzing the resulting fragment pattern, which provides clues to how the original structure was altered. nih.gov For example, a mass increase of 16 Da could suggest hydroxylation, a common metabolic reaction.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₁₂N₂O₃, Mol. Wt.: 196.21 g/mol) This table is based on predicted adducts for a similar compound, N-(5-amino-2-methoxyphenyl)acetamide. uni.lu

| Adduct/Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 197.0921 | Protonated molecule, commonly observed in positive ion mode ESI-MS. |

| [M+Na]⁺ | 219.0740 | Sodium adduct, also common in positive ion mode. |

| [M+K]⁺ | 235.0479 | Potassium adduct. |

| [M-H]⁻ | 195.0775 | Deprotonated molecule, observed in negative ion mode. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterizationnih.govuni.luresearchgate.netnih.govmdpi.comnih.govthermofisher.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques for the characterization and kinetic analysis of chemical compounds and reactions. mdpi.comthermofisher.com

IR spectroscopy is used to identify the functional groups present in a molecule. nih.govresearchgate.net Specific covalent bonds vibrate at characteristic frequencies, and when irradiated with infrared light, they absorb energy at these frequencies. The IR spectrum of this compound would show distinct absorption bands confirming its key functional groups. For example, N-H stretching vibrations from the amine and amide groups would appear as broad bands in the 3200-3400 cm⁻¹ region. A strong absorption around 1650-1680 cm⁻¹ would be characteristic of the amide C=O (carbonyl) stretch. nih.gov C-O stretching from the ether linkage would also be visible. This technique is valuable for confirming the successful synthesis of the target molecule from its precursors.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. mdpi.com This technique is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound. The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, is the principle behind using UV-Vis for quantitative analysis and reaction monitoring. mdpi.comthermofisher.com The progress of a synthesis reaction can be monitored by tracking the increase in absorbance at a wavelength specific to the product or the decrease in absorbance corresponding to a reactant. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound This table presents expected wavenumber ranges for the compound's functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3400 - 3200 | Amine/Amide N-H | Stretching |

| 3000 - 2850 | Aliphatic C-H | Stretching |

| ~1680 | Amide C=O | Stretching (Amide I band) |

| ~1600 | Amide N-H | Bending (Amide II band) |

| 1600, 1475 | Aromatic C=C | Stretching |

| ~1250 | Aryl-O (Ether) | Asymmetric Stretching |

Chromatographic Separation and Purification Techniquesnih.gov

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying this compound from reaction mixtures and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Researchnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification in various matrices. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity analysis, a sample of the compound is injected into the HPLC system. An ideal, 100% pure sample would result in a single peak in the chromatogram. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. A common method for this type of compound would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is also a robust method for quantitative analysis, such as measuring the concentration of the compound in biological samples for metabolism studies. nih.gov By creating a calibration curve from standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined from its peak area. The validation of an HPLC method ensures its accuracy, precision, and linearity for reliable quantification. nih.gov

Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines This table provides an example of a general HPLC method suitable for this type of compound. nih.gov

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with a modifier like formic acid). |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Detector set at a wavelength of maximum absorbance (e.g., ~280-300 nm). |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C). metrohm.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for analyzing the non-volatile target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile or semi-volatile byproducts that may be present from its synthesis. GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both identification and quantification.

In the context of synthesizing this compound, GC-MS would be used to analyze the crude product for residual solvents (e.g., acetone (B3395972), methanol (B129727), ethanol), unreacted volatile starting materials, or any volatile side-products formed during the reaction. This analysis is crucial for process optimization and ensuring the final product meets required purity standards by being free from potentially hazardous volatile residues.

Preparative Chromatography for Derivative Isolation and Purification

In the synthesis of derivatives of this compound, the isolation and purification of the target molecules from reaction mixtures containing starting materials, reagents, and by-products are critical steps. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and scalable technique for this purpose, offering high resolution and efficiency.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the purification of moderately polar organic compounds like acetamide derivatives. sielc.comsielc.com The scalability of an analytical HPLC method to a preparative scale allows for the isolation of impurities or derivatives in milligram to gram quantities, which is essential for further structural characterization and biological testing. sielc.comsielc.com The method typically involves using a C18 or similar stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

The development of a preparative method begins with optimizing the separation at an analytical scale to achieve sufficient resolution between the target compound and its impurities. Key parameters are then adjusted for scale-up, including column dimensions, flow rate, and sample loading.

Table 1: Illustrative Preparative RP-HPLC Parameters for Derivative Purification

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 10 µm particle size, 250 x 21.2 mm | High-capacity stationary phase for large sample loads. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reverse-phase separation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute compounds. |

| Gradient | 10-90% B over 30 minutes | To effectively separate compounds with varying polarities. |

| Flow Rate | 20.0 mL/min | Adjusted for the larger column diameter to maintain linear velocity. |

| Detection | UV at 254 nm and 280 nm | To monitor the elution of aromatic compounds. |

| Sample Loading | Up to 100 mg per injection | Dependent on the solubility and resolution from adjacent peaks. |

| Fraction Collection | Triggered by UV peak threshold | To isolate the pure compound as it elutes. |